N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide
CAS No.: 923674-26-4
Cat. No.: VC6378046
Molecular Formula: C26H22ClNO3
Molecular Weight: 431.92
* For research use only. Not for human or veterinary use.
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide - 923674-26-4](/images/structure/VC6378046.png)
Specification
CAS No. | 923674-26-4 |
---|---|
Molecular Formula | C26H22ClNO3 |
Molecular Weight | 431.92 |
IUPAC Name | N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-2-chlorobenzamide |
Standard InChI | InChI=1S/C26H22ClNO3/c1-26(2,3)17-10-8-16(9-11-17)23-15-22(29)20-13-12-18(14-24(20)31-23)28-25(30)19-6-4-5-7-21(19)27/h4-15H,1-3H3,(H,28,30) |
Standard InChI Key | SYONEMPFDFBGES-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a coumarin backbone (4-oxo-4H-chromene) substituted at the 2-position with a 4-tert-butylphenyl group and at the 7-position with a 2-chlorobenzamide moiety. The tert-butyl group enhances lipophilicity, potentially influencing membrane permeability, while the chlorobenzamide fragment may contribute to target binding via halogen interactions .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 923674-26-4 |
Molecular Formula | |
Molecular Weight | 431.9 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Spectroscopic Characterization
While direct spectral data for this compound is limited, analogous N-(coumarin-3-yl)benzamide derivatives exhibit characteristic IR absorptions for carbonyl (1670–1725 cm), amide (1650–1680 cm), and aromatic C–H stretches . spectra typically show signals for tert-butyl protons at δ 1.30–1.40 (s, 9H) and aromatic protons between δ 6.80–8.50 .
Synthetic Methodologies
Functionalization Steps
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tert-Butyl Introduction: Friedel-Crafts alkylation or Suzuki coupling may install the 4-tert-butylphenyl group.
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Chlorobenzamide Attachment: Acylation of the 7-hydroxycoumarin intermediate with 2-chlorobenzoyl chloride completes the synthesis .
Biological Activity and Mechanistic Insights
Table 2: Comparative Cytotoxicity of Analogous Compounds
Compound | IC (μM) | Target Mechanism |
---|---|---|
8a | 12.4 | Tubulin polymerization |
8c | 18.9 | DNA intercalation |
Structure-Activity Relationships (SAR)
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Coumarin Core: Essential for intercalation into DNA or binding to tubulin .
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Chlorophenyl Group: Enhances electron-withdrawing effects, improving target affinity .
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tert-Butyl Substituent: Increases metabolic stability and lipophilicity .
Applications and Future Directions
Anticancer Drug Development
The compound’s dual functionality (tubulin inhibition and DNA interaction) positions it as a candidate for dual-targeted therapies. Preclinical studies should evaluate its efficacy in xenograft models and pharmacokinetic profiles.
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